molecular formula C17H22N2O4 B2904772 [1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate CAS No. 2361776-94-3

[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate

カタログ番号 B2904772
CAS番号: 2361776-94-3
分子量: 318.373
InChIキー: NPZKRNNCGFQCRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TBOA and has been used in various studies to investigate its mechanism of action and potential applications. In

作用機序

TBOA functions as a competitive inhibitor of glutamate transporters. It binds to the substrate binding site of the transporter, preventing the uptake of glutamate into the presynaptic neuron. This leads to an increase in extracellular glutamate levels, which can activate postsynaptic glutamate receptors and initiate neuronal excitation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TBOA are primarily related to its inhibition of glutamate transporters. This inhibition leads to an increase in extracellular glutamate levels, which can result in neuronal excitation and subsequent neurological effects. TBOA has been shown to induce seizures in animal models, indicating its potential as a tool for investigating the mechanisms underlying epilepsy.

実験室実験の利点と制限

One of the main advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. This allows for precise control of extracellular glutamate levels, which can be useful in investigating the role of glutamate in various neurological disorders. However, TBOA has limitations in terms of its specificity, as it can also inhibit other transporters and receptors. Additionally, TBOA has a short half-life, which can make it difficult to maintain consistent extracellular glutamate levels over an extended period.

将来の方向性

There are several future directions for TBOA research, including investigating its potential as a therapeutic agent for neurological disorders. TBOA has been shown to have anticonvulsant effects in animal models, indicating its potential as a treatment for epilepsy. Additionally, TBOA has been shown to have neuroprotective effects in models of stroke and traumatic brain injury, suggesting its potential as a treatment for these conditions. Further research is needed to fully understand the potential therapeutic applications of TBOA and to develop more specific glutamate transporter inhibitors.

合成法

The synthesis of TBOA involves the reaction of 4-aminobenzoic acid with tert-butyl acrylate, followed by the reaction with N-tert-butyl-1,2-diaminoethane and propionyl chloride. This process results in the formation of TBOA as a white crystalline solid with a melting point of approximately 120°C.

科学的研究の応用

TBOA has been used in various scientific research studies, particularly in the field of neuroscience. It is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. This inhibition leads to an increase in extracellular glutamate levels, resulting in the activation of glutamate receptors and subsequent neuronal excitation. TBOA has been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

特性

IUPAC Name

[1-(tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-6-14(20)18-13-9-7-12(8-10-13)16(22)23-11(2)15(21)19-17(3,4)5/h6-11H,1H2,2-5H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZKRNNCGFQCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)OC(=O)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。